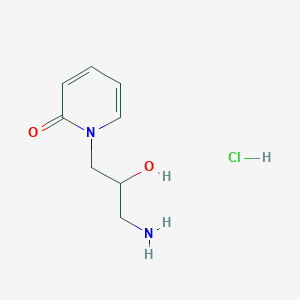

1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride

Descripción

The compound “1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride” is a pyridin-2-one derivative featuring a 3-amino-2-hydroxypropyl substituent at the 1-position of the pyridine ring, with a hydrochloride salt. Pyridin-2-one scaffolds are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility, which make them valuable in drug design. The amino and hydroxyl groups on the propyl chain may enhance solubility and bioavailability compared to non-polar analogs. While direct data on this compound are absent in the provided evidence, structurally related pyridinone derivatives are frequently utilized as pharmaceutical intermediates or reference standards (e.g., ).

Propiedades

IUPAC Name |

1-(3-amino-2-hydroxypropyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-5-7(11)6-10-4-2-1-3-8(10)12;/h1-4,7,11H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCKLGASIASQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution on pyridin-2(1H)-one | Pyridin-2(1H)-one + 3-chloro-2-hydroxypropylamine | Typically carried out in polar solvents (e.g., ethanol, water), moderate heating to promote substitution |

| 2 | Hydrochloride salt formation | Treatment with HCl (aqueous or gaseous) | Converts free amine to stable hydrochloride salt, improves crystallinity and stability |

| 3 | Purification | Crystallization or chromatographic methods | Ensures high purity for pharmaceutical or research use |

The substitution reaction mechanism involves the nucleophilic amine attacking the electrophilic carbon bearing the chlorine atom on 3-chloro-2-hydroxypropylamine, resulting in the formation of the 1-(3-amino-2-hydroxypropyl) substituent on the pyridinone ring.

Industrial Production Considerations

Industrial synthesis follows the same fundamental steps but with optimization for scale, yield, and purity:

- Bulk Reactants: Large quantities of pyridin-2(1H)-one and 3-chloro-2-hydroxypropylamine are used.

- Reaction Optimization: Parameters such as temperature, solvent choice, reaction time, and stoichiometry are optimized to maximize yield and minimize by-products.

- Purification: Industrial crystallization or preparative chromatography is employed to obtain the hydrochloride salt in high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | Pyridin-2(1H)-one | Commercially available or synthesized |

| Nucleophile | 3-chloro-2-hydroxypropylamine | Key reagent for substitution |

| Solvent | Ethanol, water, or methanol | Polar solvents preferred |

| Reaction temperature | 40–80°C | Moderate heating to facilitate reaction |

| Reaction time | 1–4 hours | Depends on scale and conditions |

| Hydrochloride formation | Treatment with HCl (aqueous or gaseous) | Salt formation for stability |

| Purification methods | Crystallization, chromatography | Ensures high purity |

Research Findings and Practical Notes

- The substitution reaction is sensitive to solvent polarity and temperature; polar protic solvents enhance nucleophilicity and reaction rate.

- Formation of the hydrochloride salt improves compound stability and facilitates isolation as a crystalline solid.

- Industrial synthesis benefits from continuous monitoring of reaction parameters to minimize side reactions such as over-alkylation or hydrolysis.

- The amino and hydroxy groups on the side chain allow for further chemical modifications, making this compound a versatile intermediate in pharmaceutical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The amino group can be reduced to an alkylamine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alkylamine derivative.

Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. For example, derivatives of this compound have been explored for their potential in treating inflammatory conditions by acting as inhibitors of cyclooxygenase (COX) enzymes .

Organic Synthesis

In organic synthesis, 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride acts as an intermediate in the creation of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a versatile reagent in synthetic chemistry.

Biological Studies

Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that certain modifications can lead to compounds with enhanced anti-inflammatory effects or improved interaction with biological targets . The mechanism of action often involves hydrogen bonding interactions facilitated by the amino and hydroxy groups, which can modulate enzyme activity or receptor binding.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of novel derivatives based on 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride. The synthesized compounds were tested for their ability to inhibit COX enzymes, crucial in inflammatory processes. Results indicated that specific structural modifications led to compounds with significantly improved COX-2 inhibitory activity compared to standard NSAIDs .

Case Study 2: Synthesis of Pyridine Derivatives

Another research effort focused on utilizing this compound as a precursor in the synthesis of pyridine-based derivatives with potential pharmaceutical applications. The study demonstrated efficient synthetic routes leading to compounds with promising biological profiles, highlighting the utility of 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride in drug discovery .

Mecanismo De Acción

The mechanism of action of 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets would depend on the specific application and derivative used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and applications of “1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride” with analogous pyridinone derivatives from the evidence:

Key Observations:

Pharmaceutical Relevance: Compounds like Trazodone-related derivatives () and oxadiazole-containing pyridinones () are explicitly linked to drug development, suggesting the target compound may share similar applications as a bioactive intermediate .

Safety and Handling: Limited hazard data are available for pyridinone derivatives.

Commercial Availability: Analogs such as 1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride are marketed as industrial-grade materials, emphasizing their role in large-scale synthesis .

Research Findings and Implications

While direct studies on “1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride” are absent in the evidence, insights can be extrapolated from related compounds:

- Structural Optimization: The hydroxyl group in the target compound may improve water solubility, a critical factor in oral bioavailability, compared to non-hydroxylated analogs like 1-(3-aminopropyl)pyridin-2-one .

- Drug Likeness: Pyridinone derivatives with heterocyclic substituents (e.g., piperidine, oxadiazole) often exhibit favorable logP values and metabolic stability, as seen in Trazodone-related compounds .

- Synthetic Challenges: Introducing both amino and hydroxyl groups on the propyl chain may require specialized protection-deprotection strategies during synthesis, increasing production complexity.

Actividad Biológica

1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an amino and hydroxypropyl group, which influences its interactions with biological systems. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride typically involves:

- Starting Material : Pyridin-2(1H)-one.

- Substitution Reaction : Reaction with 3-chloro-2-hydroxypropylamine to introduce the 3-amino-2-hydroxypropyl group.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

This synthetic route allows for the production of the compound in a laboratory setting, with potential scalability for industrial applications.

The biological activity of 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride is attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxy groups can form hydrogen bonds with various biomolecules, influencing their activity. The pyridine ring may interact with enzymes or receptors, modulating their function .

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have been shown to induce cell death through mechanisms such as methuosis, which is characterized by the formation of large vacuoles within cells . The ability to influence cellular pathways beyond traditional apoptosis suggests a novel approach to cancer therapy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their mechanisms:

- Indolyl-Pyridinyl Compounds : A study highlighted that indolyl-pyridinyl-propenones exhibited significant cytotoxicity against glioblastoma cells, demonstrating a unique mechanism involving microtubule disruption . This suggests that similar structural modifications in 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride could yield potent anticancer agents.

- Myosin Inhibition : Research on related compounds indicated potential inhibitory effects on myosin function, which could be relevant for understanding muscle-related diseases or conditions influenced by myosin activity .

Comparative Analysis

To understand the uniqueness of 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyridin-2(1H)-one | Pyridin | Baseline reference compound |

| 3-Amino-2-hydroxypropyl derivatives | Derivatives | Varied activities based on substitutions |

| Indolyl-Pyridinyl-Propenones | Indolyl | Induces methuosis; high cytotoxicity |

This table illustrates how variations in structure can lead to different biological activities, highlighting the potential for developing new therapeutic agents based on the core structure of 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride, and what reaction conditions are optimal for high yield?

Methodological Answer: A common approach involves acid-mediated salt formation. For example, aqueous hydrochloric acid (HCl) is added to the free base precursor under controlled heating (e.g., 50°C) to achieve a clear solution, followed by crystallization . One-pot synthesis methods, widely used for structurally related dihydropyrimidinones, may also apply. These typically involve cyclocondensation reactions under reflux with catalysts like HCl or Lewis acids, followed by purification via recrystallization or column chromatography . Optimized reaction times (e.g., 2–3 hours) and stoichiometric ratios of HCl to free base are critical for high yields (~50–60%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the proton and carbon environments, particularly the pyridinone ring and amino-hydroxypropyl side chain.

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., expected m/z ~215 for the free base + HCl adduct) .

- HPLC: Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95% by area normalization).

- Melting Point (mp): Compare observed mp (e.g., ~227°C for related hydrochloride salts) with literature values .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability while minimizing side products?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, HCl concentration, reaction time). For instance, heating at 50°C in aqueous HCl reduces viscosity and enhances crystallinity .

- Purification Strategies: Employ gradient recrystallization (e.g., water/ethanol mixtures) to isolate the hydrochloride salt from unreacted precursors. Scalable methods like continuous-flow reactors may reduce side-product formation .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring of reaction progress .

Q. What strategies are recommended for resolving discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

Methodological Answer:

- Reproducibility Checks: Synthesize the compound under controlled conditions (e.g., standardized HCl concentration, drying protocols) and compare results with literature data .

- Cross-Validation: Use complementary techniques (e.g., differential scanning calorimetry for mp validation, Karl Fischer titration for moisture content analysis).

- Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities affecting solubility and melting behavior .

Q. How does the hydrochloride salt form influence the compound’s stability under various storage conditions?

Methodological Answer:

- Stability Studies: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the pyridinone ring).

- Salt-Specific Factors: The hydrochloride form enhances aqueous solubility but may increase hygroscopicity. Store under inert atmosphere (N₂) at 4°C in desiccants .

- Degradation Pathways: Use LC-MS to identify oxidative or hydrolytic byproducts, particularly under acidic/basic stress conditions .

Data Contradiction Analysis

Example: If conflicting mp values are reported (e.g., 227°C vs. lower ranges), investigate:

Purity: Impurities (e.g., residual solvents) depress mp. Re-purify via recrystallization .

Polymorphism: Use powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.